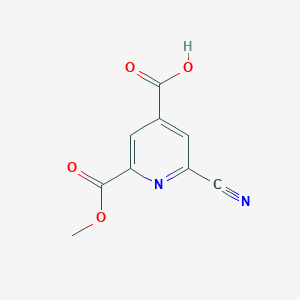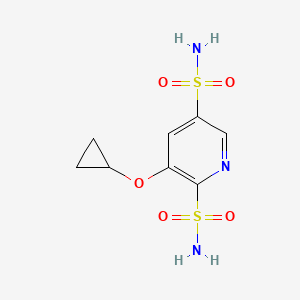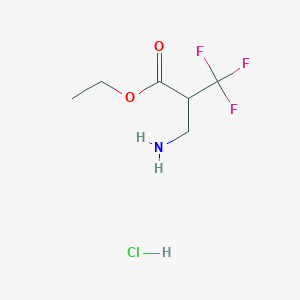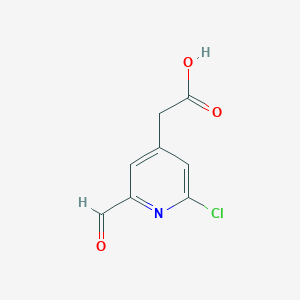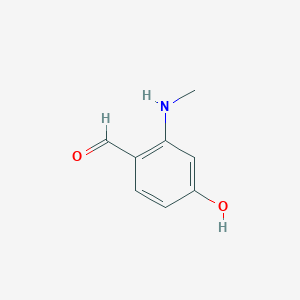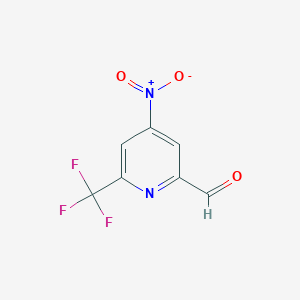
4-Nitro-6-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-6-(trifluoromethyl)picolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of a nitro group at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring, with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 6-(trifluoromethyl)picolinaldehyde, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 4-Nitro-6-(trifluoromethyl)picolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 4-Nitro-6-(trifluoromethyl)picolinic acid.
Reduction: 4-Amino-6-(trifluoromethyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-6-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Nitro-6-(trifluoromethyl)picolinaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Lacks the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position, leading to different reactivity and applications.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Aldehyde group at the fourth position, used in different synthetic applications.
Uniqueness: 4-Nitro-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
1289191-29-2 |
|---|---|
Molecular Formula |
C7H3F3N2O3 |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H |
InChI Key |
MYEUOJCKHALQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


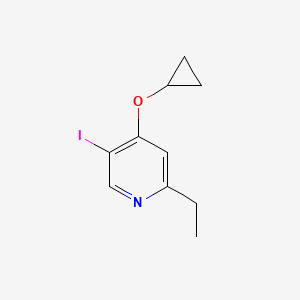

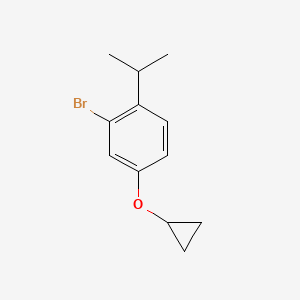
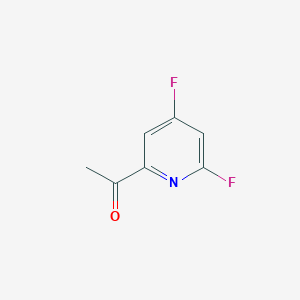
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
